(S)-1-(1-(4-Fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine
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Overview
Description
(S)-1-(1-(4-Fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound that features a fluorophenyl group and an imidazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with an imidazole derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution may involve reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
(S)-1-(1-(4-Fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-1H-imidazole: Lacks the ethan-1-amine group.
(S)-1-(1-Phenyl-1H-imidazol-4-yl)ethan-1-amine: Lacks the fluorine substitution.
®-1-(1-(4-Fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound .
Uniqueness
The presence of the fluorophenyl group and the specific (S)-configuration may confer unique biological properties, such as increased potency or selectivity for certain targets.
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3/c1-8(13)11-6-15(7-14-11)10-4-2-9(12)3-5-10/h2-8H,13H2,1H3/t8-/m0/s1 |
InChI Key |
QLLNMCSFEMRASX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)N |
Canonical SMILES |
CC(C1=CN(C=N1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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